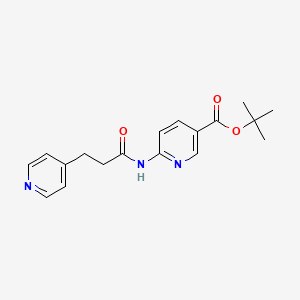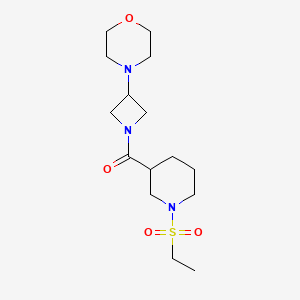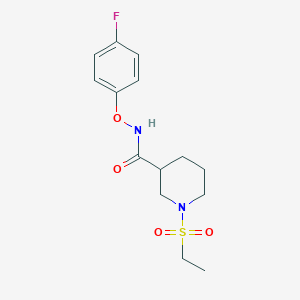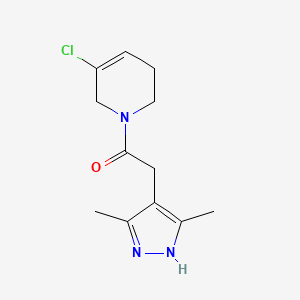
Tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a pyridine ring, which are connected through a propanoylamino linker. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the propanoylamino group: This step involves the acylation of the pyridine ring with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The propanoylamino linker and tert-butyl ester group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate is unique due to its specific structural features, such as the propanoylamino linker and the combination of the pyridine ring with a tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 6-(3-pyridin-4-ylpropanoylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)14-5-6-15(20-12-14)21-16(22)7-4-13-8-10-19-11-9-13/h5-6,8-12H,4,7H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCPBAZMCFHODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NC(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone](/img/structure/B6995099.png)
![1-[3-[Bis(2-methoxyethyl)amino]azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6995113.png)


![N-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methyl]-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B6995135.png)
![Tert-butyl 6-[(2-methyl-3-methylsulfanylpropanoyl)amino]pyridine-3-carboxylate](/img/structure/B6995142.png)
![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrrole-2-carboxamide](/img/structure/B6995147.png)
![3,3,5-trimethyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]cyclohexane-1-carboxamide](/img/structure/B6995160.png)
![Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B6995170.png)
![Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B6995173.png)
![2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6995176.png)
